![molecular formula C13H14N2O5S B6634206 4-(4-Cyano-3-methylphenyl)sulfonylmorpholine-2-carboxylic acid](/img/structure/B6634206.png)
4-(4-Cyano-3-methylphenyl)sulfonylmorpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Cyano-3-methylphenyl)sulfonylmorpholine-2-carboxylic acid, commonly known as CMSMC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CMSMC is a sulfonylurea derivative that belongs to the class of antidiabetic drugs. Its unique chemical structure makes it a promising candidate for the development of new drugs for the treatment of diabetes, cancer, and other diseases.
Wirkmechanismus
The mechanism of action of CMSMC involves the activation of ATP-sensitive potassium channels in pancreatic beta cells, which leads to an increase in intracellular calcium levels. This increase in calcium levels triggers the release of insulin from beta cells, which helps to lower blood glucose levels.
Biochemical and physiological effects:
CMSMC has been shown to improve glucose tolerance and reduce fasting blood glucose levels in animal studies. It also improves insulin sensitivity and enhances glucose-stimulated insulin secretion. These effects make it a promising candidate for the development of new drugs for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
CMSMC has several advantages for use in lab experiments. It is easy to synthesize and has a high purity, which makes it suitable for use in biochemical and pharmacological assays. However, one limitation is that it has a short half-life, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of CMSMC. One potential application is in the development of new drugs for the treatment of cancer. CMSMC has been shown to have anticancer properties, and further research could lead to the development of new cancer drugs. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CMSMC has been shown to have neuroprotective effects, and further research could lead to the development of new drugs for the treatment of these diseases. Additionally, further research could explore the potential use of CMSMC in the treatment of other diseases such as obesity and cardiovascular disease.
Conclusion:
In conclusion, CMSMC is a promising chemical compound that has potential applications in various fields of research. Its unique chemical structure and properties make it a promising candidate for the development of new drugs for the treatment of diabetes, cancer, and other diseases. Further research is needed to fully explore its potential applications and to develop new drugs based on its structure and properties.
Synthesemethoden
CMSMC can be synthesized by the reaction of 4-cyano-3-methylbenzenesulfonyl chloride with morpholine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction yields CMSMC as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
CMSMC has been extensively studied for its potential use in the treatment of diabetes. It acts as an insulin secretagogue, which means that it stimulates the secretion of insulin from pancreatic beta cells. This property makes it a promising candidate for the development of new drugs for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
4-(4-cyano-3-methylphenyl)sulfonylmorpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-9-6-11(3-2-10(9)7-14)21(18,19)15-4-5-20-12(8-15)13(16)17/h2-3,6,12H,4-5,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJFHSCJGGVNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC(C2)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyano-3-methylphenyl)sulfonylmorpholine-2-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.